Narciclasina

Descripción general

Descripción

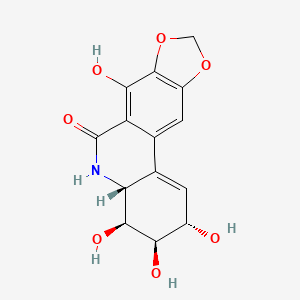

La narciclasina es un alcaloide isocarboestiril que se encuentra en la familia Amaryllidaceae de plantas con flores, particularmente en el género Narcissus, que incluye narcisos y junquillos . Fue aislada por primera vez en 1967 por Giovanni Ceriotti, Luigi Spandrio y Annivale Gazzaniga a partir de variedades de Narcissus . La this compound es conocida por sus posibles propiedades antitumorales y su capacidad para inhibir la división celular .

Aplicaciones Científicas De Investigación

La narciclasina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La narciclasina ejerce sus efectos inhibiendo la topoisomerasa I, una enzima nuclear esencial involucrada en la corrección de errores topológicos del ADN y el mantenimiento de la integridad del ADN . Se une a la topoisomerasa I, suprimiendo su actividad y conduciendo al arresto del ciclo celular en la fase G2/M y a la inducción de la apoptosis en las células cancerosas . La this compound también modula la vía de señalización Rho/Rho quinasa/LIM quinasa/cofilina, aumentando la actividad de la GTPasa RhoA e induciendo la formación de fibras de estrés de actina .

Análisis Bioquímico

Biochemical Properties

Narciclasine has been identified as a novel inhibitor of topoisomerase I (topo I), an essential nuclear enzyme involved in correcting topological DNA errors and maintaining DNA integrity . It inhibits topo I activity and reverses its unwinding effect on p-HOT DNA substrate . It does not have an obvious effect on topo II activity .

Cellular Effects

Narciclasine exhibits a potent anti-proliferation effect in various cancer cells . It arrests the cell cycle at the G2/M phase and induces cell apoptosis . In Arabidopsis root tips, narciclasine inhibits cell division and affects cell differentiation in a concentration-dependent manner . It also reduces the abundance of PIN and AUX1 proteins at the plasma membrane (PM), affecting auxin transport .

Molecular Mechanism

The molecular mechanism of narciclasine’s inhibition of topo I does not involve stabilizing topo-DNA covalent complexes in cells, indicating that narciclasine is not a topo I poison . A blind docking result suggests that narciclasine could bind to topo I, suggesting that narciclasine might be a topo I suppressor .

Temporal Effects in Laboratory Settings

Narciclasine’s effects on cell division in Arabidopsis root tips and its effects on cell differentiation are concentration-dependent . At low concentrations, narciclasine preferentially targets mitotic cell cycle specific/cyclin complexes, whereas at high concentrations, it stimulates the accumulation of Kip-related proteins .

Dosage Effects in Animal Models

In a murine peritonitis model, narciclasine reduced leukocyte infiltration, proinflammatory cytokine expression, and inflammation-associated abdominal pain . It also decreased rolling and blocked adhesion and transmigration of leukocytes .

Metabolic Pathways

Narciclasine activates the AMP-dependent protein kinase (AMPK) signaling pathway, which plays a crucial role in maintaining energy homeostasis, in skeletal muscle . In cultured muscle cells, narciclasine increases mitochondrial membrane potential and reduces the production of reactive oxygen species .

Transport and Distribution

Narciclasine affects the subcellular trafficking of PIN and AUX1 proteins in Arabidopsis roots . It induces the intracellular accumulation of auxin transporters, including PIN2, PIN3, PIN4, PIN7, and AUX1 .

Subcellular Localization

Narciclasine affects the subcellular localization of PIN and AUX1 proteins in Arabidopsis roots . It induces the intracellular accumulation of these auxin transporters . This effect on subcellular trafficking is associated with the depolymerization of the actin cytoskeleton .

Métodos De Preparación

La narciclasina se puede extraer de los bulbos de Narcissus tazetta . La preparación de derivados no naturales de la this compound suele ser ardua y requiere enfoques únicos para cada derivado . Un método implica proteger la this compound natural y convertirla a su derivado C-1 enol utilizando una nueva ruta semisintética .

Análisis De Reacciones Químicas

La narciclasina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen varios derivados de la this compound con actividades biológicas modificadas .

Comparación Con Compuestos Similares

La narciclasina está estructuralmente relacionada con otros alcaloides isocarboestiril como la licoricidina y la licorina . La this compound es aproximadamente 10 y 100 veces más potente que la licoricidina y la licorina, respectivamente, en términos de citotoxicidad hacia el linfoma de efusión primaria . Otros compuestos similares incluyen la pancratistatina, que también exhibe actividad antitumoral . La capacidad única de la this compound para inhibir la topoisomerasa I y modular vías de señalización específicas la distingue de estos compuestos relacionados .

Propiedades

IUPAC Name |

(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZURSABQIKGB-AEKGRLRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183677 | |

| Record name | Narciclasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29477-83-6 | |

| Record name | Narciclasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29477-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narciclasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narciclasine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Narciclasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Narciclasin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.